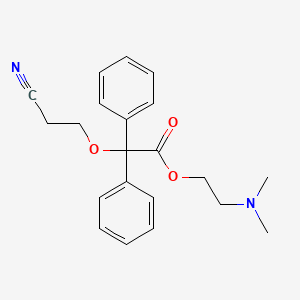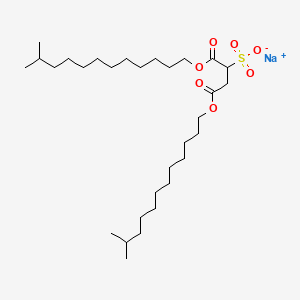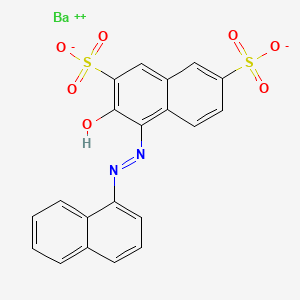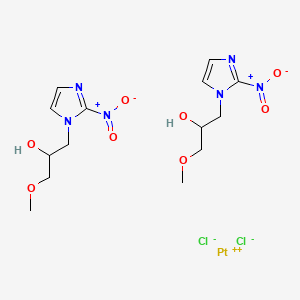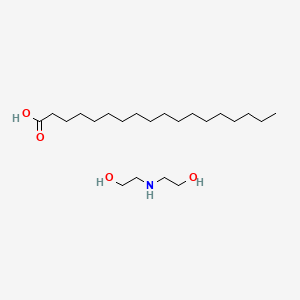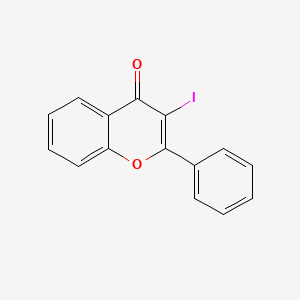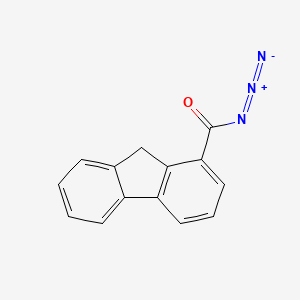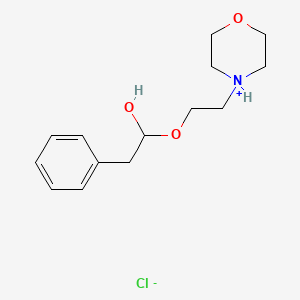![molecular formula C19H12N2O B13776785 methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 67920-93-8](/img/structure/B13776785.png)
methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31138 . This compound is known for its unique structure, which includes a benzimidazole fused with an isoquinoline moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo[2,1-a]benz[de]isoquinolin-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Due to its fluorescent properties, it is used in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of organic semiconductors and other materials for electronic devices.
Mécanisme D'action
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as:
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound lacks the methyl group but shares a similar core structure.
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound includes a chlorophenylthio group, adding different chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical and biological activities.
Propriétés
Numéro CAS |
67920-93-8 |
|---|---|
Formule moléculaire |
C19H12N2O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
Clé InChI |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


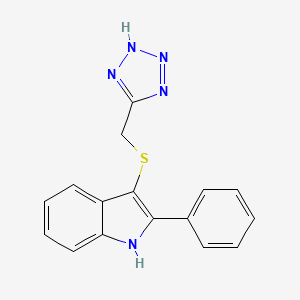
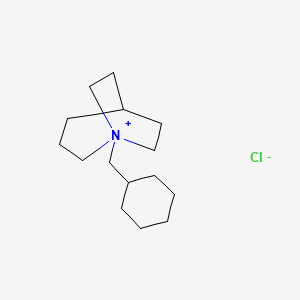
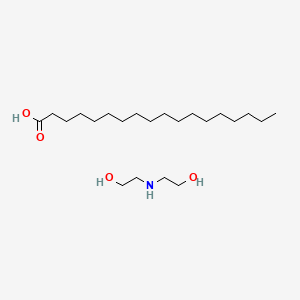
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)

